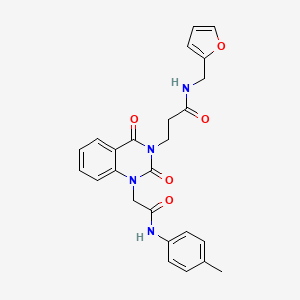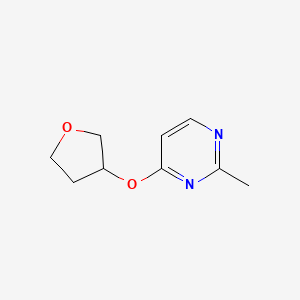![molecular formula C13H6Cl2F3NO2 B2475008 1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone CAS No. 241146-72-5](/img/structure/B2475008.png)
1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone, often referred to as DCBPTE, is a small molecule that is of interest to many researchers due to its potential applications in various scientific fields. DCBPTE is a synthetic compound that is composed of a pyrrole ring with two chlorine atoms attached to the ring, and a trifluoroethanone group attached to the pyrrole ring. This compound has been studied for its potential use in various scientific fields, including synthetic organic chemistry, drug delivery systems, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Phosphorus Compounds : A method for synthesizing phosphorus compounds using 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone has been described. This process involves a one-pot condensation with triphenylphosphine and dialkyl acetylenedicarboxylate, leading to products like dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2, 3-dicarboxylate (Kalantari, Islami, Hassani, & Saidi, 2006).
Characterization of Pyrrole Derivatives : New pyrrole derivatives have been synthesized and characterized using spectroscopic techniques like NMR and FT-IR, along with computational studies using density functional theory (DFT) (Louroubi et al., 2019).
Synthesis of Substituted Pyrroles : Nano copper oxide has been used as a catalyst for synthesizing highly substituted pyrroles, including derivatives of 1-(1-benzyl-4-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone (Saeidian, Abdoli, & Salimi, 2013).
Modeling of Pyrrol Derivatives : Structural and vibrational properties of pyrrol derivatives, including 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethanone, were studied using B3LYP/6-31G* method, showing their spectral and geometrical data (Cataldo, Castillo, & Br, 2014).
Synthesis of Conducting Polymers : A series of conducting polymers based on derivatives of 1H-pyrrole have been synthesized. These polymers showed varying electrical conductivities and good thermal stability (Pandule et al., 2014).
Biological Applications
Antibacterial Agents Synthesis : Novel 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives have been synthesized and evaluated for antibacterial activity (Chinnayya et al., 2022).
Antifungal Econazole Analogs : Analogs of antifungal econazole with a pyrrole moiety have been synthesized from 1-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone, showing some antimicrobial screening results (Corelli et al., 1985).
Propriétés
IUPAC Name |
1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO2/c14-7-1-2-8(9(15)4-7)11(20)6-3-10(19-5-6)12(21)13(16,17)18/h1-5,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDBUXASJIFNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Trifluoromethyl)phenyl]cyclopropylamine](/img/structure/B2474925.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2474927.png)
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2,6-difluorobenzenecarboxylate](/img/structure/B2474928.png)
![N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2474931.png)
![1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2474932.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2474934.png)






![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2474947.png)